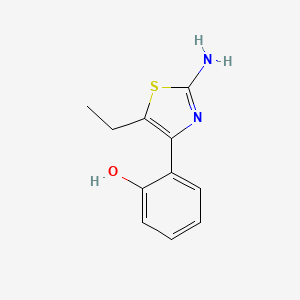![molecular formula C20H23NO2 B6632994 N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)
N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide, also known as CPP-ACP, is a synthetic peptide that has been extensively studied for its potential applications in the field of dentistry. It is a non-toxic, water-soluble compound that has been shown to have significant benefits in the prevention and treatment of dental caries.
Wirkmechanismus
N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide works by binding to tooth enamel and inhibiting the growth of harmful bacteria that can cause dental caries. It also helps to remineralize tooth enamel, making it stronger and more resistant to decay.
Biochemical and Physiological Effects:
N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the concentration of calcium and phosphate ions in saliva, which can help to remineralize tooth enamel. Additionally, N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide has been shown to have anti-inflammatory and anti-bacterial properties, which can help to prevent and treat oral health conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide is its non-toxic nature, which makes it safe for use in laboratory experiments. Additionally, N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide is water-soluble, which makes it easy to work with and administer. However, one limitation of N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide is that it can be difficult to synthesize, which can make it expensive and time-consuming to produce.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide. One area of interest is the development of new and more efficient synthesis methods for the compound. Additionally, there is ongoing research into the potential use of N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide in the treatment of other oral health conditions, such as periodontal disease and oral cancer. Finally, there is interest in exploring the potential use of N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide in other fields, such as medicine and biotechnology.
Synthesemethoden
N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide is synthesized through a multi-step process that involves the use of various chemical reagents and solvents. The exact method of synthesis can vary depending on the specific application and desired properties of the compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide has been extensively studied for its potential applications in the field of dentistry. It has been shown to have significant benefits in the prevention and treatment of dental caries, as well as in the remineralization of tooth enamel. Additionally, N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide has been studied for its potential use in the treatment of other oral health conditions, such as periodontal disease and oral cancer.
Eigenschaften
IUPAC Name |
N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-20(17-9-4-5-10-17)21-18-11-6-12-19(15-18)23-14-13-16-7-2-1-3-8-16/h1-3,6-8,11-12,15,17H,4-5,9-10,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLNSMWURPCFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B6632925.png)
![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)


![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)





![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)
